N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
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Description
“N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide” is a chemical compound with the molecular formula C23H28N4O6S . It belongs to a class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are five-membered rings that possess two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of oxadiazole derivatives, such as the compound , involves the replacement of two methylene groups (=\u2009CH) with two nitrogen (-N\u2009=) atoms . Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The compound also contains dipropylsulfamoyl and dimethoxyphenyl functional groups .Physical And Chemical Properties Analysis
The compound has an average mass of 488.557 Da and a monoisotopic mass of 488.172943 Da . Other physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Synthesis and Characterization
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide belongs to a class of compounds that have been synthesized and characterized for their structural and chemical properties. Studies have focused on the synthesis of derivatives through various chemical reactions, characterization using spectral studies, and the analysis of their crystal structures through single-crystal X-ray diffraction. These efforts provide a foundation for understanding the chemical behavior and potential applications of these compounds (Karanth et al., 2019).
Antimicrobial and Antitubercular Activities
Research has explored the antimicrobial and antitubercular potentials of oxadiazole derivatives. These compounds have been evaluated for their activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The studies highlight the promising lead molecules with significant inhibitory concentrations, indicating the potential for these compounds to be developed into novel antimicrobial agents (Nayak et al., 2016).
Anticancer Evaluation
Oxadiazole derivatives, including those similar to this compound, have been synthesized and evaluated for their anticancer activities. These compounds have been tested against a range of cancer cell lines, showing moderate to excellent anticancer activity. The research underscores the importance of structural modifications in enhancing the therapeutic potential of these compounds against cancer (Ravinaik et al., 2021).
Antioxidant Activity
Several studies have focused on evaluating the antioxidant properties of oxadiazole derivatives. These compounds have been tested for their ability to scavenge free radicals and protect against oxidative stress. The findings suggest that these compounds could play a role in preventing diseases associated with oxidative damage (Poojari et al., 2016).
properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-5-13-27(14-6-2)34(29,30)18-10-7-16(8-11-18)21(28)24-23-26-25-22(33-23)19-12-9-17(31-3)15-20(19)32-4/h7-12,15H,5-6,13-14H2,1-4H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJKUVRLMGKJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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